2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
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Overview
Description
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a chemical compound with a molecular formula of C15H8BrNO4 It is known for its unique structure, which includes a brominated isoindoline-1,3-dione moiety attached to a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-isoindoline-1,3-dione with a benzoic acid derivative under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain high-purity 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. The exact methods can vary depending on the desired scale and purity requirements .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The brominated isoindoline-1,3-dione moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
- (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetic acid
Uniqueness
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is unique due to its specific structure, which includes a benzoic acid group attached to the brominated isoindoline-1,3-dione moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO4/c16-8-5-6-9-11(7-8)14(19)17(13(9)18)12-4-2-1-3-10(12)15(20)21/h1-7H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYBWCVCNGCYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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